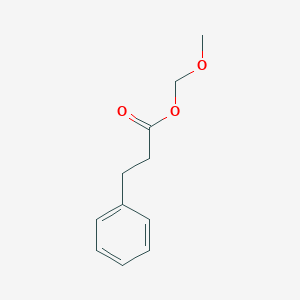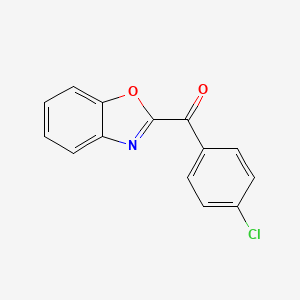
Methyl 2-(chloromethyl)-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of methyl 5-methylnicotinate. One common method includes the reaction of methyl 5-methylnicotinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chloromethyl)-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with nucleophilic sites in biomolecules. The chloromethyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the biomolecule. This property is exploited in biochemical research to study protein function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(bromomethyl)-5-methylnicotinate
- Methyl 2-(iodomethyl)-5-methylnicotinate
- Methyl 2-(hydroxymethyl)-5-methylnicotinate
Uniqueness
Methyl 2-(chloromethyl)-5-methylnicotinate is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In comparison, the bromomethyl and iodomethyl analogs are more reactive but less stable, while the hydroxymethyl analog is less reactive.
Eigenschaften
CAS-Nummer |
124796-99-2 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
methyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(9(12)13-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
HTNNEVOKLKIFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


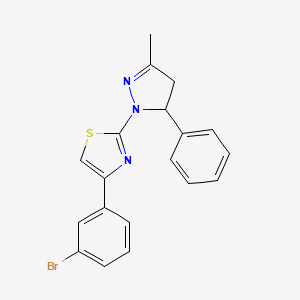
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
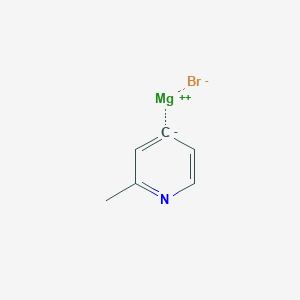

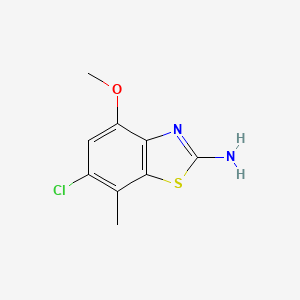
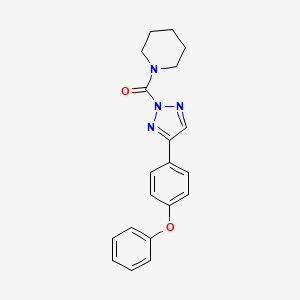
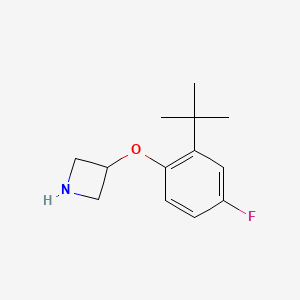
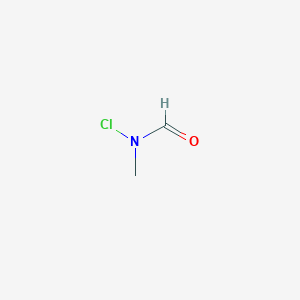
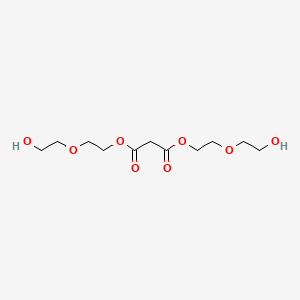
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
